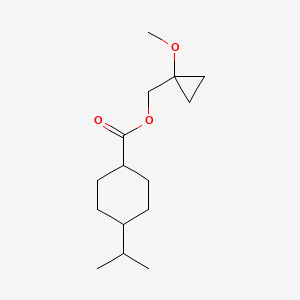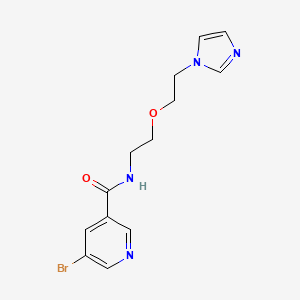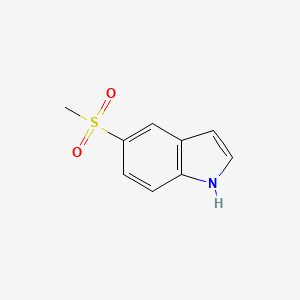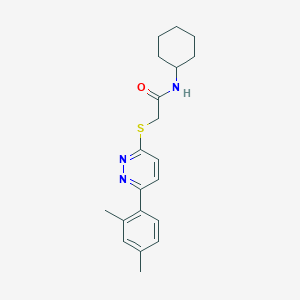
(1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a methoxycyclopropyl group and a cyclohexane carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclopropylmethanol derivative with a cyclohexane carboxylate ester under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions
(1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, (1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of cyclopropyl and cyclohexane derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be utilized in the development of new drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The methoxycyclopropyl group and the cyclohexane carboxylate ester may interact with enzymes or receptors, leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclopropylmethyl esters: These compounds share the cyclopropylmethyl group but may have different ester groups.
Cyclohexane carboxylates: These compounds share the cyclohexane carboxylate ester but may have different substituents on the cyclohexane ring.
Uniqueness
(1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate is unique due to the combination of the methoxycyclopropyl group and the cyclohexane carboxylate ester. This combination provides specific chemical and physical properties that make it suitable for various applications in research and industry.
特性
IUPAC Name |
(1-methoxycyclopropyl)methyl 4-propan-2-ylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-11(2)12-4-6-13(7-5-12)14(16)18-10-15(17-3)8-9-15/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZAHHCAGCSSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)OCC2(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2917438.png)


![4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2917443.png)
![N-(2-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917444.png)

![1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917447.png)
![4-[4-(Difluoromethoxy)phenyl]butan-2-one](/img/structure/B2917449.png)

![(3Z)-3-{[(2,5-difluorophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2917452.png)
![4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2917453.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2917455.png)

![2,5-dimethyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2917460.png)
